BMS-737

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

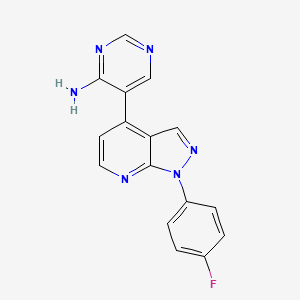

C16H11FN6 |

|---|---|

Poids moléculaire |

306.30 g/mol |

Nom IUPAC |

5-[1-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]pyrimidin-4-amine |

InChI |

InChI=1S/C16H11FN6/c17-10-1-3-11(4-2-10)23-16-14(8-22-23)12(5-6-20-16)13-7-19-9-21-15(13)18/h1-9H,(H2,18,19,21) |

Clé InChI |

OEVSKJAZBGCGII-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N2C3=NC=CC(=C3C=N2)C4=CN=CN=C4N)F |

Origine du produit |

United States |

Foundational & Exploratory

BMS-737: A Deep Dive into its Mechanism of Action as a Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-737 is a non-steroidal, reversible, and potent small molecule inhibitor that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). This document outlines the quantitative parameters of its inhibitory action, details of key experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective CYP17 Lyase Inhibition

This compound's primary mechanism of action is the selective inhibition of the 17,20-lyase functionality of the CYP17A1 enzyme.[1][2][3] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for two key reactions: 17α-hydroxylase activity and 17,20-lyase activity.[1][2][4] While the hydroxylase activity is essential for the production of glucocorticoids, the lyase activity is pivotal for the synthesis of androgens.[2][4] By selectively targeting the lyase activity, this compound aims to reduce the production of androgens that fuel the growth of prostate cancer, without significantly affecting the synthesis of essential corticosteroids.

This selectivity is a key differentiator for this compound. The compound has been reported to exhibit an 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1][2][3] This targeted approach is designed to minimize the side effects associated with non-selective CYP17A1 inhibitors, which can lead to a deficiency in cortisol and a subsequent increase in adrenocorticotropic hormone (ACTH), potentially causing mineralocorticoid excess.

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the key quantitative data that define the inhibitory profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CYP17A1

| Enzyme Activity | IC50 (nM) | Fold Selectivity (Lyase vs. Hydroxylase) |

| CYP17 Lyase | Data not available in search results | 11 |

| CYP17 Hydroxylase | Data not available in search results |

Note: While an 11-fold selectivity is cited, the specific IC50 values for lyase and hydroxylase activities were not available in the provided search results.

Table 2: Xenobiotic CYP Inhibition Profile of this compound

| CYP Isoform | Inhibition (IC50 or Ki) |

| CYP1A2 | Data not available in search results |

| CYP2C9 | Data not available in search results |

| CYP2D6 | Data not available in search results |

| CYP3A4 | Data not available in search results |

| CYP21A2 | Data not available in search results |

Note: The search results refer to a "clean xenobiotic CYP profile," but specific quantitative data for individual CYP isoforms were not provided.

Table 3: In Vivo Efficacy of this compound

| Species | Study Type | Dose | Effect |

| Cynomolgus Monkey | 1-day PK/PD study | Data not available in search results | 83% reduction in testosterone (B1683101) levels |

Signaling Pathway

This compound intervenes in the steroidogenesis pathway at the level of CYP17A1. The following diagram illustrates the canonical pathway and the specific point of inhibition by this compound.

Caption: Steroidogenesis pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies for key experiments cited in the evaluation of this compound.

CYP17A1 Inhibition Assay (General Protocol)

This assay is designed to determine the in vitro potency of a compound against the hydroxylase and lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5

-

Substrates: Pregnenolone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)

-

NADPH regenerating system

-

Test compound (this compound)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Detection reagents (e.g., specific antibodies for ELISA, or LC-MS/MS for direct product quantification)

Procedure:

-

Prepare a reaction mixture containing the CYP17A1 enzyme, POR, and cytochrome b5 in the reaction buffer.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the substrate and the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified period.

-

Terminate the reaction.

-

Quantify the product formation (17α-hydroxypregnenolone for hydroxylase activity, or DHEA for lyase activity) using a suitable analytical method.

-

Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cynomolgus Monkey Pharmacokinetic/Pharmacodynamic (PK/PD) Study (Conceptual Workflow)

This in vivo study is designed to assess the effect of this compound on testosterone levels in a relevant animal model.

Caption: Conceptual workflow for a PK/PD study of this compound in cynomolgus monkeys.

Conclusion

This compound is a promising therapeutic agent for castration-resistant prostate cancer due to its potent and selective inhibition of CYP17 lyase. Its mechanism of action, focused on reducing androgen synthesis while sparing glucocorticoid production, represents a targeted approach to treating this disease. The quantitative data, though not fully detailed in the available literature, points towards a favorable in vitro and in vivo profile. Further research and publication of detailed experimental data will be crucial for a complete understanding of its pharmacological properties and for advancing its clinical development.

References

- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP17A1 - Wikipedia [en.wikipedia.org]

- 3. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]

The Discovery and Development of BMS-737: A Potent and Selective CYP17 Lyase Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-737 is a novel, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile represents a significant advancement in the pursuit of targeted androgen deprivation therapies, aiming to reduce testosterone (B1683101) production while minimizing effects on mineralocorticoid and glucocorticoid levels. Preclinical studies have demonstrated the potent in vivo efficacy of this compound in reducing systemic testosterone levels, highlighting its potential as a next-generation therapeutic for advanced prostate cancer.[1][2]

Introduction: Targeting Androgen Synthesis in CRPC

Castration-resistant prostate cancer is characterized by the continued growth of prostate tumors despite androgen deprivation therapy. A key driver of this resistance is the intratumoral and adrenal synthesis of androgens, which reactivate the androgen receptor (AR) signaling pathway. The enzyme CYP17A1 is a critical control point in this process, catalyzing two key reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone, and the subsequent 17,20-lyase cleavage of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These products are then converted to testosterone and dihydrotestosterone (B1667394) (DHT).

Inhibition of both the hydroxylase and lyase functions of CYP17A1, as seen with the approved drug abiraterone (B193195) acetate, is a validated therapeutic strategy. However, the inhibition of 17α-hydroxylase can lead to a compensatory increase in mineralocorticoid production, requiring co-administration of corticosteroids to manage side effects. The development of lyase-selective inhibitors like this compound aims to circumvent this by preferentially blocking androgen synthesis without significantly impacting cortisol production.

Mechanism of Action: Selective Inhibition of CYP17A1 Lyase

This compound acts as a competitive inhibitor at the active site of the CYP17A1 enzyme. Its chemical structure, C16H11FN6[3], allows for high-affinity binding and potent inhibition of the 17,20-lyase activity. Preclinical data indicates that this compound has an 11-fold selectivity for the lyase function over the hydroxylase function of CYP17A1.[1][2] This selectivity is crucial for minimizing the off-target effects associated with non-selective CYP17A1 inhibitors.

Androgen Biosynthesis Signaling Pathway

The following diagram illustrates the classical androgen biosynthesis pathway and the specific step targeted by this compound.

Discovery and Preclinical Development Workflow

The discovery of this compound was the result of a targeted drug discovery campaign focused on identifying potent and selective non-steroidal inhibitors of CYP17A1 lyase. The general workflow for such a program is outlined below.

This compound was identified through extensive structure-activity relationship (SAR) studies starting from an initial lead compound.[1][2] This iterative process involved chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

While a comprehensive dataset is not publicly available, the following tables summarize the key quantitative findings for this compound from published abstracts.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Selectivity (Lyase vs. Hydroxylase) | 11-fold | [1][2] |

| IC50 (CYP17A1 Lyase) | Data not available | |

| IC50 (CYP17A1 Hydroxylase) | Data not available | |

| Ki (CYP17A1 Lyase) | Data not available | |

| Ki (CYP17A1 Hydroxylase) | Data not available |

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Parameter | Result | Study Duration | Reference |

| Testosterone Reduction | 83% | 1-day PK/PD study | [1][2] |

| Mineralocorticoid Levels | No significant perturbation | 1-day PK/PD study | [1][2] |

| Glucocorticoid Levels | No significant perturbation | 1-day PK/PD study | [1][2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C16H11FN6 | [3] |

| Molecular Weight | 306.30 g/mol | [3] |

| CAS Number | 1356053-63-8 | [3] |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully available in the public domain. The following are general methodologies representative of those used in the evaluation of CYP17A1 inhibitors.

In Vitro CYP17A1 Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase activity)

-

Radiolabeled substrates (e.g., [3H]-progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)

-

NADPH regenerating system

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., organic solvent)

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Scintillation counter or mass spectrometer

Procedure:

-

A reaction mixture is prepared containing the recombinant enzyme(s), reaction buffer, and the test compound at various concentrations.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is terminated by the addition of a quenching solution.

-

The steroid products are extracted from the reaction mixture.

-

The substrate and product(s) are separated using TLC or HPLC.

-

The amount of product formed is quantified using a scintillation counter or mass spectrometer.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys (General Protocol)

Objective: To evaluate the pharmacokinetic profile of a test compound and its effect on systemic testosterone levels in a relevant non-human primate model.

Materials:

-

Test compound (this compound) formulated for oral or intravenous administration

-

Male cynomolgus monkeys

-

Equipment for blood sample collection

-

Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test compound and testosterone in plasma

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test compound is administered to the animals.

-

Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method to establish the pharmacokinetic profile (Cmax, Tmax, AUC, half-life).

-

The concentration of testosterone in plasma samples is measured using a validated immunoassay or LC-MS/MS method to assess the pharmacodynamic effect.

-

The percentage reduction in testosterone levels from baseline is calculated at each time point.

Conclusion

This compound represents a promising, selectively targeted approach for the treatment of castration-resistant prostate cancer. Its potent and selective inhibition of CYP17A1 lyase has the potential to offer a more favorable safety profile compared to non-selective inhibitors by minimizing the impact on glucocorticoid and mineralocorticoid synthesis. The robust preclinical data demonstrating significant testosterone reduction in vivo underscores its therapeutic potential. Further clinical development will be necessary to fully elucidate the safety and efficacy of this compound in patients with CRPC.

References

In-Depth Technical Guide: BMS-737, a Potent and Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-737 is a novel, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed for the potential treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile suggests a potential for reducing testosterone (B1683101) levels, crucial in androgen-dependent cancers, while potentially mitigating side effects associated with broader inhibition of steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols and diagrams of the relevant signaling pathways are included to support further research and development efforts.

Chemical Structure and Identifiers

This compound is chemically identified as 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine.[1] Its structure is characterized by a central pyrazolo[3,4-b]pyridine core.

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[1] |

| CAS Number | 1356053-63-8[1] |

| Chemical Formula | C16H11FN6[1] |

| Molecular Weight | 306.30 g/mol [1] |

| InChI Key | OEVSKJAZBGCGII-UHFFFAOYSA-N[1] |

| SMILES | Nc1ncnc(c1)-c1cnnc2c1ccc(n2)c1ccc(F)cc1 |

Table 1: Chemical Identifiers for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes available information and predicted values based on its chemical structure.

| Property | Value |

| Melting Point | Not reported |

| Solubility | To be determined[1] |

| pKa | Not reported |

Table 2: Physicochemical Properties of this compound.

Pharmacological Properties

This compound is a potent and selective inhibitor of CYP17A1, specifically targeting its 17,20-lyase activity.

| Parameter | Value |

| Mechanism of Action | Selective, reversible inhibitor of CYP17A1 17,20-lyase[2] |

| Selectivity | 11-fold selectivity for CYP17 lyase over CYP17 hydroxylase[2][3][4] |

| Pharmacodynamic Effect | Robust 83% lowering of testosterone in cynomolgus monkeys[2][4] |

Table 3: Pharmacological Properties of this compound.

Signaling Pathway

This compound exerts its effect by inhibiting a key step in the androgen biosynthesis pathway. CYP17A1 is a bifunctional enzyme responsible for both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step for the production of androgens from progesterone (B1679170) and pregnenolone (B344588) derivatives. By selectively inhibiting this lyase activity, this compound effectively reduces the synthesis of androgens like testosterone, which are crucial for the growth of prostate cancer.

Caption: Simplified Androgen Biosynthesis Pathway and Site of this compound Inhibition.

Experimental Protocols

CYP17A1 Lyase Inhibition Assay (Radiolabeled Substrate)

This protocol outlines a general method for determining the inhibitory activity of compounds against the 17,20-lyase function of CYP17A1 using a radiolabeled substrate.

Caption: Experimental Workflow for CYP17A1 Lyase Inhibition Assay.

Methodology:

-

Enzyme Preparation: Recombinant human CYP17A1, cytochrome b5, and NADPH-P450 reductase are reconstituted in a suitable buffer system.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme complex, a specific concentration of the radiolabeled substrate (e.g., [3H]-17α-hydroxypregnenolone), and varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.

-

Extraction: The reaction is quenched, and the steroids are extracted using an organic solvent.

-

Separation and Detection: The extracted steroids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the substrate and the resulting product (e.g., dehydroepiandrosterone (B1670201) - DHEA) is quantified.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Testosterone Measurement in Cynomolgus Monkeys

This protocol describes a general procedure for assessing the in vivo efficacy of this compound in reducing testosterone levels in a non-human primate model.[2][4]

Caption: Workflow for In Vivo Testosterone Measurement.

Methodology:

-

Animal Dosing: A cohort of male cynomolgus monkeys is administered a single dose of this compound or a vehicle control.

-

Blood Sampling: Blood samples are collected at various time points pre- and post-dose.

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation.

-

Steroid Extraction: Testosterone and other relevant steroids are extracted from the plasma samples, typically using liquid-liquid or solid-phase extraction methods.

-

LC-MS/MS Analysis: The extracted samples are analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of testosterone.[5][6][7][8]

-

Data Analysis: The testosterone concentrations at different time points are used to evaluate the pharmacodynamic effect of this compound, including the magnitude and duration of testosterone suppression.

Conclusion

This compound is a promising investigational agent for castration-resistant prostate cancer due to its potent and selective inhibition of CYP17A1 lyase. Its ability to significantly reduce testosterone levels in preclinical models highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its physicochemical properties, pharmacokinetic profile, and clinical efficacy. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists and researchers in the field of oncology and drug development.

References

- 1. medkoo.com [medkoo.com]

- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

BMS-737: A Technical Overview of a Novel CYP17 Lyase-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity is a key characteristic, aiming to reduce testosterone (B1683101) levels significantly while minimizing the impact on mineralocorticoid and glucocorticoid synthesis, a common side effect of less selective CYP17A1 inhibitors.[1][2] The Chemical Abstracts Service (CAS) number for this compound is 1356053-63-8 .[3]

Physicochemical Properties

| Property | Value |

| CAS Number | 1356053-63-8 |

| Molecular Formula | C₁₆H₁₁FN₆ |

| Molecular Weight | 306.30 g/mol |

| IUPAC Name | 5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine |

| Synonyms | BMS737 |

Quantitative Data

The following table summarizes the available quantitative data for this compound based on preclinical studies.

| Parameter | Value/Result | Species/System | Reference |

| CYP17 Lyase vs. Hydroxylase Selectivity | 11-fold greater inhibition of lyase activity | In vitro enzyme assays | [1][2] |

| Testosterone Reduction (in vivo) | 83% lowering of testosterone levels | Cynomolgus monkeys (1-day PK/PD study) | [1][2] |

| Effect on Mineralocorticoids and Glucocorticoids | No significant perturbation | Cynomolgus monkeys (1-day PK/PD study) | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1. This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17α-hydroxylation and the subsequent 17,20-lyase reaction which involves the cleavage of a carbon-carbon bond. While both activities are essential for the production of glucocorticoids and sex hormones, the 17,20-lyase step is pivotal for the synthesis of androgens.

By selectively targeting the 17,20-lyase function, this compound aims to halt the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone. This targeted inhibition is designed to avoid the significant reduction in cortisol production that can result from blocking the 17α-hydroxylase activity, thereby potentially mitigating the need for co-administration of corticosteroids.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.

Caption: Simplified steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase step by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature by Darne et al. (2022). The following is a summary of the likely methodologies based on the available information. A comprehensive understanding requires access to the full-text publication.

In Vitro CYP17A1 Enzyme Assays (Lyase and Hydroxylase Activity)

-

Objective: To determine the potency and selectivity of this compound against the 17,20-lyase and 17α-hydroxylase activities of human CYP17A1.

-

Methodology:

-

Recombinant human CYP17A1 enzyme is incubated with a suitable substrate. For the hydroxylase assay, pregnenolone or progesterone would be used. For the lyase assay, 17α-hydroxypregnenolone would be the substrate.

-

The assays are conducted in the presence of varying concentrations of this compound.

-

The formation of the respective products (17α-hydroxypregnenolone for hydroxylase activity, and DHEA for lyase activity) is measured, typically using liquid chromatography-mass spectrometry (LC-MS).

-

IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

-

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys

-

Objective: To evaluate the effect of this compound on testosterone levels and other steroid hormones in a non-human primate model.

-

Methodology:

-

A cohort of male cynomolgus monkeys is administered this compound, likely via oral gavage.

-

Blood samples are collected at various time points post-dosing.

-

Plasma concentrations of this compound are measured to determine its pharmacokinetic profile.

-

Plasma levels of testosterone, cortisol, and aldosterone (B195564) are quantified using methods such as LC-MS to assess the pharmacodynamic effects of the compound.

-

The percentage reduction in testosterone and any significant changes in cortisol and aldosterone levels are calculated relative to baseline measurements.

-

Logical Workflow for Drug Discovery and Evaluation

The discovery of this compound likely followed a structured drug discovery and development workflow.

Caption: A generalized workflow for the discovery and development of a therapeutic agent like this compound.

Conclusion

This compound is a promising, selective inhibitor of CYP17A1 lyase with potential for the treatment of castration-resistant prostate cancer. Its mechanism of action, which targets androgen synthesis while aiming to spare glucocorticoid and mineralocorticoid pathways, represents a refined approach in hormonal therapy for prostate cancer. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile.

References

In-Depth Technical Guide to BMS-737: A Selective CYP17A1 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

IUPAC Name: 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[1]

BMS-737 is a novel, potent, and selective non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1) lyase.[2] It has been developed as a potential therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).[2]

Mechanism of Action and Signaling Pathway

This compound selectively targets the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway. CYP17A1 possesses dual functionality: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the production of androgens, such as testosterone (B1683101), which are key drivers of prostate cancer growth.

The inhibition of the 17,20-lyase activity by this compound blocks the conversion of 17α-hydroxyprognenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. This targeted inhibition leads to a significant reduction in the production of testosterone and other androgens that fuel the proliferation of prostate cancer cells.

A key advantage of this compound is its reported 11-fold selectivity for the lyase activity over the hydroxylase activity of CYP17A1.[2] This selectivity is crucial as the hydroxylase activity is also involved in the synthesis of corticosteroids. By selectively inhibiting the lyase activity, this compound aims to minimize the side effects associated with the disruption of corticosteroid production, a common issue with less selective CYP17A1 inhibitors.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.

Quantitative Data

The following table summarizes the key in vitro and in vivo efficacy data for this compound.

| Parameter | Value | Species/System | Reference |

| IUPAC Name | 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine | N/A | [1] |

| CYP17A1 Lyase Inhibition (IC50) | Data not publicly available | Human | N/A |

| CYP17A1 Hydroxylase Inhibition (IC50) | Data not publicly available | Human | N/A |

| Selectivity (Hydroxylase/Lyase IC50 Ratio) | 11-fold | Human | [2] |

| Testosterone Reduction | 83% | Cynomolgus Monkey (in vivo) | [3] |

| CYP1A2 Inhibition (IC50) | > 25 µM | Human | N/A |

| CYP2C9 Inhibition (IC50) | > 25 µM | Human | N/A |

| CYP2D6 Inhibition (IC50) | > 25 µM | Human | N/A |

| CYP3A4 Inhibition (IC50) | > 25 µM | Human | N/A |

Experimental Protocols

In Vitro CYP17A1 Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against CYP17A1 involves the use of recombinant human CYP17A1 enzyme and radiolabeled substrates.

Objective: To determine the IC50 values of this compound for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase

-

Cytochrome b5

-

Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase activity) and [³H]-17α-hydroxypregnenolone (for lyase activity)

-

NADPH

-

Test compound (this compound)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, cytochrome P450 reductase, and for the lyase assay, cytochrome b5 in the reaction buffer.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the enzymatic reaction by adding the respective radiolabeled substrate and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a suitable organic solvent).

-

Extract the steroids from the reaction mixture.

-

Separate the substrate and the product(s) using thin-layer chromatography (TLC).[3][4]

-

Visualize and quantify the amount of product formed using a phosphoimager or by scraping the corresponding bands and measuring radioactivity with a scintillation counter.[3]

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Testosterone Reduction in Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy of this compound in reducing testosterone levels.

Animals: Adult male cynomolgus monkeys.

Procedure:

-

Acclimatize the animals to the housing conditions and handling procedures.

-

Collect baseline blood samples to determine pre-dose testosterone levels.

-

Administer this compound orally at a specified dose.

-

Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

-

Separate the plasma from the blood samples.

-

Measure the plasma testosterone concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a specific immunoassay.

-

Calculate the percentage reduction in testosterone levels at each time point relative to the baseline levels.

-

The study that reported an 83% lowering of testosterone in cynomolgus monkeys conducted a 1-day PK/PD study.[3]

Logical Workflow for Drug Evaluation

The following diagram outlines the typical workflow for the evaluation of a CYP17A1 inhibitor like this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

BMS-737: A Selective CYP17 Lyase Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits a notable 11-fold selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity profile is advantageous as it preferentially curtails androgen production while potentially mitigating the mineralocorticoid and glucocorticoid-related side effects associated with non-selective CYP17A1 inhibition. Preclinical studies in cynomolgus monkeys have demonstrated a significant, robust 83% reduction in testosterone (B1683101) levels following administration of this compound, highlighting its potent in vivo activity.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to CYP17A1 and its Role in Androgen Synthesis

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the production of androgens and corticosteroids.[5] It catalyzes two key reactions in the steroidogenesis pathway:

-

17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.

-

17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[5]

In the context of prostate cancer, particularly CRPC, tumor growth is often driven by androgen receptor signaling. Therefore, inhibiting androgen synthesis through the blockade of CYP17A1 is a key therapeutic strategy.

This compound: A Selective CYP17 Lyase Inhibitor

This compound (5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine) is a novel, orally bioavailable small molecule designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[6]

Chemical Structure:

-

IUPAC Name: 5-(1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine[6]

-

Molecular Formula: C₁₆H₁₁FN₆[6]

-

Molecular Weight: 306.30 g/mol [6]

Data Presentation

While the primary literature repeatedly highlights the 11-fold selectivity of this compound for CYP17 lyase over hydroxylase activity, specific IC50 values have not been publicly disclosed in the reviewed publications.[1][2] The available quantitative and qualitative data are summarized below.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value/Observation | Species | Reference |

| CYP17 Lyase/Hydroxylase Selectivity | 11-fold | Not Specified | [1][2] |

| Testosterone Reduction (in vivo) | 83% | Cynomolgus Monkey | [3][4] |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the production of androgens, which are crucial for the growth and survival of prostate cancer cells. The following diagrams illustrate the androgen biosynthesis pathway and the mechanism of action of this compound.

Figure 1: Simplified Androgen Biosynthesis Pathway.

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of CYP17A1 inhibitors like this compound. These protocols are based on established methods in the field.

In Vitro CYP17A1 Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Objective: To quantify the potency of this compound in inhibiting the two enzymatic activities of CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5 (for lyase assay)

-

Radiolabeled substrates: [¹⁴C]-Progesterone (for hydroxylase activity) and [³H]-17α-hydroxypregnenolone (for lyase activity)

-

NADPH

-

This compound (test compound)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant CYP17A1, POR (and cytochrome b5 for the lyase assay) in the reaction buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate and NADPH.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the steroids from the reaction mixture.

-

Separate the substrate and product(s) using TLC.

-

Quantify the amount of product formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for In Vitro CYP17A1 Inhibition Assay.

H295R Cell-Based Steroidogenesis Assay

This assay evaluates the effect of a test compound on the production of various steroid hormones in a cellular context. The H295R human adrenocortical carcinoma cell line expresses all the key enzymes required for steroidogenesis.

Objective: To assess the ability of this compound to inhibit androgen production in a cellular model of steroidogenesis.

Materials:

-

H295R cells

-

Cell culture medium

-

This compound (test compound)

-

Forskolin (to stimulate steroidogenesis)

-

24-well cell culture plates

-

LC-MS/MS system for steroid quantification

Procedure:

-

Seed H295R cells in 24-well plates and allow them to adhere.

-

Replace the growth medium with fresh medium containing this compound at various concentrations.

-

Stimulate steroidogenesis by adding forskolin.

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Collect the cell culture supernatant.

-

Quantify the levels of testosterone and other relevant steroids in the supernatant using a validated LC-MS/MS method.

-

Analyze the data to determine the effect of this compound on steroid production and calculate IC50 values for the inhibition of specific steroid hormones.

Figure 4: Workflow for H295R Steroidogenesis Assay.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

This protocol outlines a general procedure for assessing the in vivo efficacy of a CYP17 lyase inhibitor in a relevant animal model.

Objective: To evaluate the effect of this compound on circulating testosterone levels in male cynomolgus monkeys.

Animals: Adult male cynomolgus monkeys.

Procedure:

-

Acclimatize the animals to the housing and handling conditions.

-

Collect baseline blood samples to determine pre-dose testosterone levels.

-

Administer a single oral dose of this compound.

-

Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

-

Separate plasma from the blood samples.

-

Measure plasma testosterone concentrations using a validated LC-MS/MS method.

-

Calculate the percentage change in testosterone levels from baseline at each time point.

Conclusion

This compound is a promising, selective inhibitor of CYP17 lyase with demonstrated potent in vivo activity in reducing testosterone levels. Its selectivity for the lyase activity over the hydroxylase activity of CYP17A1 suggests a potential for a favorable safety profile with reduced impact on glucocorticoid and mineralocorticoid synthesis. Further clinical development will be necessary to fully elucidate its therapeutic potential in the treatment of castration-resistant prostate cancer. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals in the field of oncology.

References

- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

BMS-737: A Technical Overview of its Selectivity for CYP17 Lyase

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound exhibits a notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This preferential inhibition is a key characteristic, aiming to reduce androgen production while minimizing the impact on cortisol synthesis, a common challenge with non-selective CYP17A1 inhibitors. This technical guide provides an in-depth analysis of the selectivity of this compound, including available quantitative data, a detailed experimental protocol for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

Published literature consistently reports that this compound demonstrates an 11-fold selectivity for the lyase activity of CYP17A1 over its hydroxylase activity .[1][2][4] While specific IC50 or Ki values for each enzymatic activity of this compound are not publicly available, this selectivity ratio provides a clear indication of its preferential mechanism of action.

For comparative purposes, the table below summarizes the known selectivity profile of this compound.

| Compound | Target Enzyme | Activity | Selectivity Ratio (Lyase/Hydroxylase) | Reference |

| This compound | CYP17A1 | 17,20-Lyase Inhibition | 11-fold greater than hydroxylase inhibition | [1][2][4] |

| 17α-Hydroxylase Inhibition |

Experimental Protocols: In Vitro CYP17A1 Inhibition Assay

The following is a representative protocol for determining the inhibitory activity and selectivity of a compound like this compound against the hydroxylase and lyase functions of CYP17A1. This protocol is based on established methodologies for assessing CYP17A1 inhibition.

Objective: To determine the IC50 values of this compound for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

-

Recombinant human CYP17A1 enzyme

-

Cytochrome P450 reductase (POR)

-

Cytochrome b5

-

Substrates:

-

For hydroxylase activity: Progesterone

-

For lyase activity: 17α-hydroxypregnenolone

-

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

This compound (or other test inhibitor)

-

Control inhibitor (e.g., Abiraterone)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Stopping solution (e.g., acetonitrile (B52724) or other organic solvent)

-

Analytical equipment (e.g., LC-MS/MS) for product quantification

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor to cover a range of concentrations for IC50 determination.

-

Prepare a reaction mixture containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer.

-

-

Assay Execution (Hydroxylase Activity):

-

Add the serially diluted this compound or control inhibitor to the reaction wells.

-

Add the enzyme mixture to the wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (progesterone) and the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stopping solution.

-

-

Assay Execution (Lyase Activity):

-

Follow the same procedure as for the hydroxylase assay, but use 17α-hydroxypregnenolone as the substrate.

-

-

Product Quantification:

-

Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the respective products:

-

Hydroxylase product: 17α-hydroxyprogesterone

-

Lyase product: Dehydroepiandrosterone (DHEA)

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for both hydroxylase and lyase activities by fitting the data to a suitable dose-response curve.

-

Calculate the selectivity ratio by dividing the IC50 for hydroxylase activity by the IC50 for lyase activity.

-

Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

References

In-Depth Technical Guide: Investigational Bristol Myers Squibb Compounds for Castration-Resistant Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two investigational compounds from Bristol Myers Squibb (BMS) for the research and treatment of castration-resistant prostate cancer (CRPC): BMS-986365 (CC-94676) , a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist, and BMS-737 , a potent and selective preclinical CYP17 lyase inhibitor. This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental methodologies.

BMS-986365 (CC-94676): A Dual-Action Androgen Receptor Ligand-Directed Degrader

BMS-986365 is an orally bioavailable, heterobifunctional molecule designed to overcome resistance to current androgen receptor pathway inhibitors (ARPIs) in metastatic CRPC (mCRPC).[1][2] Its innovative dual mechanism involves both the degradation and competitive inhibition of the androgen receptor.[1][3]

Mechanism of Action

BMS-986365 is a ligand-directed degrader that brings together the androgen receptor and the cereblon (CRBN) E3 ubiquitin ligase complex. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[3][4] The molecule contains two key moieties: one that binds to the AR ligand-binding domain (LBD) with high affinity and low intrinsic agonist activity, and another that binds to cereblon.[1][3] This dual functionality ensures that any AR protein not degraded is still competitively inhibited, leading to a more profound and durable suppression of AR signaling compared to traditional antagonists.[3][4]

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of BMS-986365. It is reported to be approximately 100-fold more potent than enzalutamide (B1683756) in inhibiting androgen-stimulated transcription of AR target genes and 10- to 120-fold more potent at inhibiting the proliferation of various prostate cancer cell lines.[5][6] In vivo studies using cell line- and patient-derived xenograft models of CRPC showed that BMS-986365 led to significant tumor volume reductions (63-92%), including in models with acquired resistance to enzalutamide.[6] Unlike enzalutamide, which can increase AR protein levels, BMS-986365 maintained low levels of AR protein.[4][7]

| Parameter | BMS-986365 | Enzalutamide | Reference |

| Inhibition of AR-stimulated Transcription | ~100x more potent | - | [5][6] |

| Inhibition of AR-dependent Proliferation | 10-120x more potent | - | [5][6] |

| In Vivo Tumor Volume Reduction (CRPC models) | 63-92% | - | [6] |

| Effect on AR Protein Levels | Maintained low levels | Increased levels | [4][7] |

Table 1: Preclinical Efficacy of BMS-986365 Compared to Enzalutamide.

Clinical Research: The CC-94676-PCA-001 Study (NCT04428788)

BMS-986365 has been evaluated in a first-in-human, Phase I multicenter study in patients with progressive mCRPC.[2]

-

Study Design: An open-label, dose-escalation (Part A) and dose-expansion (Part B) study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-986365.[8]

-

Patient Population: Men with histologically or cytologically confirmed adenocarcinoma of the prostate with documented progressive mCRPC. Patients must have progressed on androgen deprivation therapy and at least one prior secondary hormonal therapy (e.g., abiraterone (B193195), enzalutamide). Prior taxane (B156437) chemotherapy was required unless the patient was ineligible or declined.[9]

-

Intervention: BMS-986365 administered orally. Dose escalation evaluated 100–1200 mg once daily (QD) and 600–900 mg twice daily (BID). Dose expansion cohorts were treated at 400, 600, or 900 mg BID.[9][10]

-

Primary Objectives: To assess the safety and tolerability of BMS-986365 and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).[8]

-

Key Secondary Endpoints: Prostate-specific antigen (PSA) decline of ≥50% (PSA50) and radiographic progression-free survival (rPFS).[8]

The study showed that BMS-986365 was well-tolerated with a manageable safety profile.[8] The MTD was not reached.[2][10] Promising clinical activity was observed in a heavily pretreated patient population.[8]

| Parameter | Overall (400-900mg BID, n=60) | 900mg BID (n=20) | Reference |

| Median Prior Therapies | 4 (range 2-11) | - | [8] |

| PSA50 Response | 32% | 50% | [2][9] |

| PSA30 Response | 48% | 70% | [9] |

| Median rPFS (months) | 6.3 (95% CI: 5.3–12.6) | 8.3 (95% CI: 3.8–16.6) | [2][9] |

| Median rPFS (prior chemo, months) | 5.5 | - | [9] |

| Median rPFS (no prior chemo, months) | 16.5 | - | [9] |

Table 2: Efficacy Results from the Phase I Dose Expansion of BMS-986365.

The most common treatment-related adverse events included asymptomatic prolonged QTc interval and bradycardia.[8] Efficacy was observed regardless of AR LBD mutation status.[2]

Future Directions: The rechARge Study (NCT06764485)

A global Phase III trial, rechARge, is currently recruiting to evaluate the efficacy and safety of BMS-986365 versus investigator's choice of therapy (docetaxel or a second ARPI) in patients with mCRPC who have failed one prior ARPI.[2][5]

This compound: A Preclinical Selective CYP17 Lyase Inhibitor

This compound is a potent, non-steroidal, reversible small molecule inhibitor of CYP17 lyase, an enzyme critical for androgen biosynthesis.[11] It represents a targeted approach to reducing the production of androgens that fuel prostate cancer growth.

Mechanism of Action

The enzyme CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. Both are required for the synthesis of androgens like testosterone (B1683101).[12] While first-generation CYP17 inhibitors like abiraterone acetate (B1210297) block both activities, this can lead to an accumulation of mineralocorticoids, requiring co-administration of steroids. This compound is designed to selectively inhibit the 17,20-lyase activity, which is the rate-limiting step for androgen production, while sparing the hydroxylase activity.[11][13] This selectivity aims to reduce androgen levels without significantly disrupting cortisol production, potentially offering an improved safety profile.

Preclinical Data

This compound has demonstrated promising preclinical activity and selectivity.

| Parameter | Result | Reference |

| Selectivity | 11-fold for CYP17 lyase over CYP17 hydroxylase | [11][14] |

| In Vivo Efficacy (Cynomolgus Monkeys) | 83% reduction in testosterone | [11][15] |

| Safety Profile (Cynomolgus Monkeys) | No significant perturbation of mineralocorticoid and glucocorticoid levels | [11][15] |

Table 3: Preclinical Data for this compound.

-

Study Design: A one-day pharmacokinetic/pharmacodynamic (PK/PD) study.[11][15]

-

Objective: To assess the effect of this compound on testosterone levels and its impact on mineralocorticoid and glucocorticoid levels.[11]

-

Endpoints: Measurement of serum testosterone, mineralocorticoids, and glucocorticoids.[11]

Summary and Conclusion

Bristol Myers Squibb is investigating multiple novel agents for the treatment of castration-resistant prostate cancer, targeting the androgen receptor signaling axis through distinct mechanisms. BMS-986365, a dual-acting AR degrader and antagonist, has shown promising clinical activity in heavily pretreated mCRPC patients and is advancing to Phase III trials. Its ability to both eliminate and inhibit the AR offers a compelling strategy to overcome resistance. Concurrently, the preclinical compound this compound represents a refined approach to androgen synthesis inhibition, with high selectivity for CYP17 lyase that may translate to a more favorable safety profile. Together, these compounds highlight the ongoing innovation in targeting the fundamental drivers of prostate cancer progression. The data presented in this guide underscore the potential of these molecules and provide a technical foundation for further research and development in the field.

References

- 1. urotoday.com [urotoday.com]

- 2. urotoday.com [urotoday.com]

- 3. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]

- 4. championsoncology.com [championsoncology.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 10. ascopubs.org [ascopubs.org]

- 11. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based discovery of selective CYP17A1 inhibitors for Castration-resistant prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on BMS-737 and its Inhibition of Testosterone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the testosterone (B1683101) biosynthesis pathway. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inhibiting testosterone synthesis. It includes a summary of its inhibitory potency, selectivity, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of the relevant biological pathways.

Introduction

Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), are the primary androgens responsible for the development and progression of prostate cancer. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer; however, many patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of circulating testosterone. In CRPC, the tumor can synthesize its own androgens, driving continued growth.

CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step in the production of androgen precursors. Therefore, inhibiting CYP17A1 is a validated therapeutic strategy for CRPC. This compound has been identified as a selective inhibitor of the 17,20-lyase activity of CYP17A1, offering a targeted approach to suppressing intratumoral androgen production.[1][2]

Core Mechanism of Action: Inhibition of Testosterone Synthesis

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CYP17A1, thereby blocking the synthesis of testosterone and other androgens.

The Testosterone Biosynthesis Pathway

Testosterone is synthesized from cholesterol through a series of enzymatic reactions primarily in the testes and adrenal glands. A simplified representation of this pathway, highlighting the role of CYP17A1, is shown below.

Selective Inhibition of CYP17A1 Lyase Activity

This compound is a non-steroidal, reversible inhibitor that demonstrates significant selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity.[1][2] This selectivity is crucial as it preferentially blocks the production of androgens while having a lesser impact on the synthesis of glucocorticoids and mineralocorticoids, which primarily require the hydroxylase function. This targeted action is anticipated to reduce the side effects associated with non-selective CYP17A1 inhibitors, such as hypertension, hypokalemia, and fluid retention, which arise from the accumulation of mineralocorticoid precursors.

Quantitative Data

The following table summarizes the known quantitative data for this compound's inhibitory activity.

| Parameter | Value | Reference |

| In Vitro Potency | ||

| CYP17 Lyase/Hydroxylase Selectivity | 11-fold | [1][2] |

| In Vivo Efficacy (Cynomolgus Monkeys) | ||

| Testosterone Reduction (1-day PK/PD study) | 83% | [1] |

| Effect on Mineralocorticoid Levels | Not significant | [1] |

| Effect on Glucocorticoid Levels | Not significant | [1] |

Note: Specific IC50 and Ki values for this compound against CYP17A1 lyase and hydroxylase activities are not publicly available in the referenced abstracts. The primary publication (Bioorg Med Chem Lett. 2022, 75, 128951) would contain this detailed information.

Experimental Protocols

The following sections outline the general methodologies used to characterize CYP17A1 inhibitors like this compound.

In Vitro CYP17A1 Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of CYP17A1's lyase and hydroxylase functions.

General Workflow:

Detailed Methodology (Radiolabeled Substrate Assay): [3]

-

Enzyme Preparation: Recombinant human CYP17A1, cytochrome P450 reductase (POR), and cytochrome b5 are co-expressed or reconstituted in a suitable system (e.g., microsomes or liposomes).

-

Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4), and a cofactor regenerating system for NADPH.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Substrate Addition: The reaction is initiated by adding a radiolabeled substrate.

-

For 17α-hydroxylase activity , [14C]-progesterone is commonly used.

-

For 17,20-lyase activity , [3H]-17α-hydroxypregnenolone is often used.

-

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.

-

Separation and Quantification: The substrate and its metabolites are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabeled product is quantified using a scintillation counter or a radioisotope detector.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy Study in Cynomolgus Monkeys

This type of study is conducted to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the inhibitor in a relevant animal model.

Objective: To determine the effect of this compound administration on circulating testosterone levels in male cynomolgus monkeys.

General Protocol Outline: [4]

-

Animal Model: Adult male cynomolgus monkeys are used. Baseline testosterone levels may be established prior to the study.

-

Dosing: this compound is administered, typically orally or intravenously, at a specified dose.

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration.

-

Hormone Analysis: Plasma or serum is separated from the blood samples. The concentrations of testosterone, and often other steroids like cortisol and aldosterone, are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The change in testosterone levels from baseline is calculated to determine the extent and duration of testosterone suppression.

LC-MS/MS Method for Testosterone Quantification:

Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying steroid hormones in biological matrices. A general workflow is presented below.

Signaling Pathways and Selectivity

The selectivity of this compound for the lyase activity of CYP17A1 is a key feature that distinguishes it from non-selective inhibitors. This selectivity is intended to minimize the impact on the hypothalamic-pituitary-adrenal (HPA) axis.

Impact on Adrenal Steroidogenesis

Inhibition of both the hydroxylase and lyase activities of CYP17A1 can lead to a decrease in cortisol production. This reduction in cortisol can cause a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal hyperplasia and the overproduction of mineralocorticoids, resulting in undesirable side effects. The selective inhibition of the lyase activity by this compound is designed to leave the hydroxylase activity largely intact, thereby maintaining cortisol synthesis and avoiding significant disruption of the HPA axis.

Conclusion

This compound is a promising, selective inhibitor of CYP17A1 lyase activity with demonstrated in vivo efficacy in reducing testosterone levels. Its non-steroidal, reversible nature and selectivity profile suggest a potential for a favorable safety profile compared to non-selective inhibitors. This technical guide provides a foundational understanding of the mechanism of action and evaluation of this compound, intended to support further research and development in the field of oncology and steroid hormone modulation. Further disclosure of detailed preclinical and clinical data will be crucial for a complete assessment of its therapeutic potential.

References

- 1. The discovery of this compound as a potent, CYP17 lyase-selective inhibitor for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-737: A Selective CYP17 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1] Developed by Bristol-Myers Squibb, this compound exhibits notable selectivity for the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by aiming to reduce androgen production with potentially fewer side effects related to glucocorticoid and mineralocorticoid synthesis.[1]

This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, key quantitative data, and detailed (where available) or representative experimental protocols.

Mechanism of Action: Selective Inhibition of CYP17 Lyase

This compound exerts its therapeutic effect by targeting CYP17A1, a dual-function enzyme crucial for the production of androgens. CYP17A1 catalyzes two key reactions in the steroidogenesis pathway:

-

17α-hydroxylase activity: Converts pregnenolone (B344588) and progesterone (B1679170) to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is essential for the synthesis of glucocorticoids like cortisol.

-

17,20-lyase activity: Converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively. These are key precursors for the synthesis of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

This compound is designed to selectively inhibit the 17,20-lyase activity. This targeted inhibition is critical as it aims to block the production of androgens that drive the growth of prostate cancer, while sparing the 17α-hydroxylase activity to a greater extent, which is necessary for cortisol production. This selectivity is a key differentiator from other CYP17A1 inhibitors and may lead to a more favorable safety profile by reducing the need for co-administration of corticosteroids to manage adrenal insufficiency.

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.

References

Preclinical Data on BMS-986278: An In-Depth Technical Guide

Executive Summary: BMS-986278 is a potent and selective, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Bristol Myers Squibb, it is under investigation for the treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). Preclinical data demonstrate that BMS-986278 effectively blocks LPA1 signaling, leading to anti-fibrotic effects in animal models of lung fibrosis. The compound exhibits a favorable pharmacokinetic and safety profile in preclinical species, supporting its advancement into clinical development. This guide provides a comprehensive overview of the core preclinical data, including in vitro and in vivo pharmacology, pharmacokinetics, and safety, along with detailed experimental methodologies and pathway diagrams.

In Vitro Pharmacology

BMS-986278 was designed to be a potent and selective antagonist of the human LPA1 receptor. Its in vitro activity has been characterized through various binding and functional assays.

Quantitative In Vitro Data

| Parameter | Value | Description |

| LPA1 Receptor Binding | ||

| Human LPA1 Kb | 6.9 nM | Inhibitor constant, indicating high binding affinity to the human LPA1 receptor.[1] |

| Functional Antagonism | Potent and complete antagonist | BMS-986278 effectively blocks LPA-induced downstream signaling pathways mediated by Gi, Gq, G12, and β-arrestin in cells expressing human LPA1 and in primary human lung fibroblasts.[2] |

| Transporter Inhibition | ||

| BSEP IC50 | >100 µM | Negligible inhibition of the Bile Salt Export Pump, suggesting a low risk for drug-induced liver injury.[3] |

| MDR3 IC50 | >100 µM | Negligible inhibition of the Multi-Drug Resistance Protein 3, further supporting a favorable liver safety profile.[3] |

| OATP1B1 IC50 | 35.5 µM | Weak inhibition of the Organic Anion Transporting Polypeptide 1B1.[2] |

Experimental Protocols

1.2.1 LPA1 Receptor Binding Assay

The binding affinity of BMS-986278 to the human LPA1 receptor is determined using a radioligand binding assay. A typical protocol involves:

-

Cell Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used to maintain pH and reduce non-specific binding.

-

Radioligand: A tritiated LPA1 agonist or antagonist is used as the radioligand.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BMS-986278).

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

1.2.2 Transporter Inhibition Assays (BSEP, MDR3, OATP1B1)

The potential for BMS-986278 to inhibit key drug transporters is assessed using in vitro assays with membrane vesicles or transfected cell lines. A general protocol for a vesicular transport assay is as follows:

-

Vesicles: Inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing the transporter of interest (e.g., BSEP, MDR3) are used.

-

Probe Substrate: A known substrate for the transporter, often radiolabeled (e.g., [3H]-taurocholate for BSEP), is used.

-

Procedure:

-

Membrane vesicles are incubated with the probe substrate and varying concentrations of BMS-986278 in the presence of ATP to initiate transport.

-

The reaction is stopped after a defined period by adding an ice-cold buffer.

-

The vesicles are collected by rapid filtration, and the amount of substrate transported into the vesicles is quantified.

-

-

Data Analysis: The IC50 value is determined by measuring the concentration of BMS-986278 required to reduce the transporter-mediated uptake of the probe substrate by 50%.

In Vivo Pharmacology

The anti-fibrotic efficacy of BMS-986278 has been evaluated in a well-established animal model of pulmonary fibrosis.

Quantitative In Vivo Efficacy Data

| Model | Species | Dosing | Endpoint | Result |

| Chronic Bleomycin-Induced Lung Fibrosis | Rat | 3 mg/kg, twice daily | Picrosirius red staining area | 48% decrease |

| 10 mg/kg, twice daily | Picrosirius red staining area | 56% decrease | ||

| 30 mg/kg, twice daily | Picrosirius red staining area | 41% decrease |

Data from a chronic rat intratracheal bleomycin (B88199) model, with treatment initiated after the establishment of fibrosis.[4]

Experimental Protocols

2.2.1 Chronic Bleomycin-Induced Lung Fibrosis Model

This model is widely used to mimic key features of human idiopathic pulmonary fibrosis. A standard protocol includes:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Fibrosis:

-

Animals are anesthetized.

-

A single intratracheal instillation of bleomycin sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.

-

-

Treatment:

-

Treatment with BMS-986278 or vehicle is typically initiated several days after bleomycin administration to model therapeutic intervention.

-

The compound is administered orally, twice daily, for a period of 14 to 21 days.

-

-

Endpoint Analysis:

-

At the end of the study, animals are euthanized, and lung tissue is collected.

-

Histopathology: Lung sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition, a hallmark of fibrosis. The stained area is measured using image analysis software.

-

Biochemical Analysis: The total lung collagen content can be measured using a hydroxyproline (B1673980) assay.

-

Preclinical Pharmacokinetics